molecular formula C9H11ClN2O B8546895 4-Chloro-N,2,6-trimethyl-pyridine-3-carboxamide

4-Chloro-N,2,6-trimethyl-pyridine-3-carboxamide

Cat. No.: B8546895
M. Wt: 198.65 g/mol
InChI Key: RZXWMNFQTVQCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N,2,6-trimethyl-pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-N,2,6-trimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H11ClN2O/c1-5-4-7(10)8(6(2)12-5)9(13)11-3/h4H,1-3H3,(H,11,13)

InChI Key

RZXWMNFQTVQCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)NC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2,6-dimethyl-pyridine-3-carboxylic acid (925 mg, 5 mmol) was suspended in anhydrous dichloromethane (15 ml), the mixture was cooled to 0° C. and oxalyl chloride (560 μl, 6.5 mmol) was added dropwise with stirring followed by two drops of DMF. The mixture was stirred at room temperature for 90 minutes, the solvent was removed under reduced pressure, the residue was dissolved in anhydrous dichloromethane (15 ml), the solution was evaporated to dryness again, and the residue was dissolved in anhydrous dichloromethane (15 ml) and cooled to 0° C. TEA (2.1 ml, 15 mmol) was added dropwise followed by dropwise addition of a 2M solution of methylamine in THF (5 ml, 10 mmol). The mixture was stirred at 0° C. for 30 minutes, the solvent was removed under reduced pressure and the residue taken up in saturated sodium bicarbonate solution (40 ml). The mixture was extracted with dichloromethane (3×), the combined extracts were dried over sodium sulfate, the solvent was evaporated under reduced pressure and the residue was triturated with diethylether to yield 610 mg of a crystalline solid (3.1 mmol, 62%). MS (APCI): m/z=198.8 [M+1]+.
Quantity
925 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
62%

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